N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
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Overview
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring and a methoxybenzamide group.
Preparation Methods
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in material science and catalysis, where its unique structure can enhance the properties of materials and catalytic processes
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be compared with similar compounds such as:
- N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its methoxybenzamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOVDOPHPYENQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.